rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride
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Overview
Description
rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride: is a synthetic compound that belongs to the class of cyclohexanone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and phenylamine as the primary starting materials.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between cyclohexanone and phenylamine.
Hydroxyethylation: The intermediate is then subjected to hydroxyethylation using ethylene oxide or a similar reagent under controlled conditions.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are employed.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Cell Signaling: May be involved in studies related to cell signaling pathways.
Medicine
Pharmacology: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Drug Development: Used as a lead compound in the development of new pharmaceuticals.
Industry
Materials Science: Application in the development of new materials with specific properties.
Chemical Manufacturing: Used as a precursor in the production of various chemicals.
Mechanism of Action
The mechanism of action of rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-Phenylcyclohexanone: A structurally related compound with similar chemical properties.
2-Amino-2-phenylcyclohexanone: Another related compound with an amino group instead of a hydroxyethyl group.
Uniqueness
Functional Groups:
Stereochemistry: The specific (2R) configuration may impart unique biological activity compared to its stereoisomers.
Properties
CAS No. |
2657761-14-1 |
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Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
269.8 |
Purity |
95 |
Origin of Product |
United States |
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